
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C18H21ClN4O2S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformational Adjustments and Self-assembly Conformational adjustments and self-assembly properties of urea and thiourea derivatives have been extensively studied. For instance, the self-assembly of chloride salt of a urea derivative was explored, demonstrating the role of anions in guiding the assembly of thiazole-based compounds. Such research illustrates the potential of these compounds in materials science, particularly in the development of polymorphic materials and their applications in creating anion-guided assemblies (Phukan & Baruah, 2016).
Biological Activity and Medicinal Chemistry While excluding direct information on drug use, dosage, and side effects, it's noteworthy that similar structures have been explored for their biological activities. The synthesis and evaluation of novel 4,5‐disubstituted thiazolyl urea derivatives have demonstrated potential antitumor activities. This indicates the relevance of such compounds in medicinal chemistry and the development of new therapeutic agents (Ling et al., 2008).
Metal Complexes and Photostability Research on metal complexes involving urea derivatives shows the synthesis of complexes with potential antimicrobial activity. These studies open pathways for the application of such compounds in the development of new antimicrobial agents and highlight their significance in coordination chemistry (Jadegoud et al., 2002). Additionally, the photostability studies of metal complexes formed from heterocyclic compounds reveal their potential applications in materials science, particularly in enhancing the photostability of polymers (Al-khazraji & Al Hassani, 2020).
特性
IUPAC Name |
1-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-12-15(16(24)23-10-4-2-3-5-11-23)26-18(20-12)22-17(25)21-14-8-6-13(19)7-9-14/h6-9H,2-5,10-11H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDVALUWAZLPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
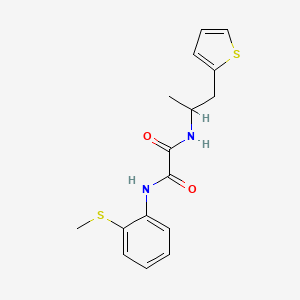
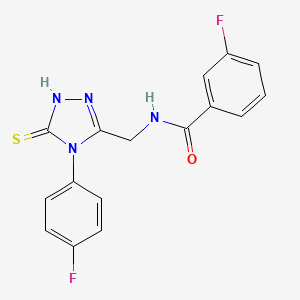
![N-(3-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2661536.png)
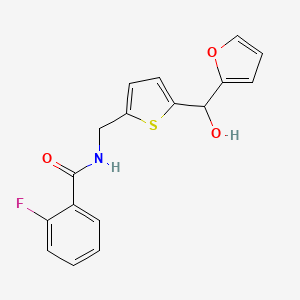
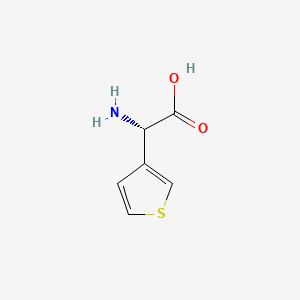
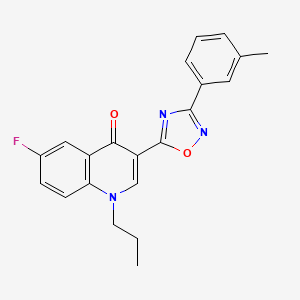
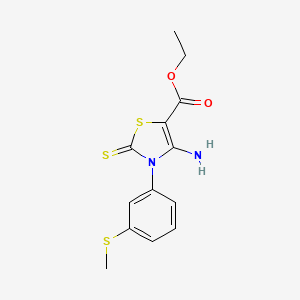
![Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B2661543.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)
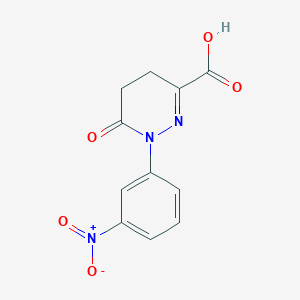
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2661547.png)
![Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2661548.png)
![N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2661549.png)
![D-Valine, N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B2661553.png)
